molecular formula C15H17N5O3 B4502949 N-(1,3-benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(1,3-benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B4502949
M. Wt: 315.33 g/mol
InChI Key: DVTWBFRTULQYGF-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that features a benzodioxole ring, a tetrazole ring, and a cyclohexane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Tetrazole Ring Formation: The tetrazole ring can be synthesized via the cycloaddition of azides with nitriles.

    Cyclohexane Carboxamide Formation: The cyclohexane ring can be functionalized with a carboxamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could target the tetrazole ring or the carboxamide group.

    Substitution: Substitution reactions might occur at various positions on the benzodioxole or cyclohexane rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: The compound might be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Biological Probes: It could be used as a probe to study biological pathways or molecular interactions.

Industry

    Polymer Science: Potential use in the synthesis of novel polymers with specific properties.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-1H-tetrazole
  • Cyclohexanecarboxamide derivatives
  • Benzodioxole derivatives

Uniqueness

N-(1,3-benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to the combination of its structural motifs, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c21-14(17-11-4-5-12-13(8-11)23-10-22-12)15(6-2-1-3-7-15)20-9-16-18-19-20/h4-5,8-9H,1-3,6-7,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTWBFRTULQYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC3=C(C=C2)OCO3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,3-benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
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N-(1,3-benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
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N-(1,3-benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
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N-(1,3-benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Reactant of Route 5
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N-(1,3-benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Reactant of Route 6
N-(1,3-benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

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